

# commercial suppliers of 2-Oxo Ticlopidine-d4

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## Compound of Interest

Compound Name: 2-Oxo Ticlopidine-d4

Cat. No.: B12418379

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## An In-depth Technical Guide to Commercial Sourcing and Application of 2-Oxo Ticlopidine-d4

For researchers, scientists, and drug development professionals, the procurement and effective use of internal standards are critical for accurate bioanalytical assays. This guide provides a comprehensive overview of the commercial suppliers of **2-Oxo Ticlopidine-d4**, a deuterated analog of a ticlopidine metabolite, and outlines its application in a typical experimental workflow.

## Understanding 2-Oxo Ticlopidine-d4

**2-Oxo Ticlopidine-d4** is a stable isotope-labeled version of 2-Oxo Ticlopidine, a metabolite of the antiplatelet drug Ticlopidine. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the measurement of the unlabeled (endogenous or administered) 2-Oxo Ticlopidine in biological matrices. The deuterium labels give it a higher mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while behaving almost identically during sample preparation and chromatographic separation.

## Commercial Suppliers and Product Specifications

The following table summarizes the publicly available information for commercial suppliers of **2-Oxo Ticlopidine-d4**. Please note that for detailed, up-to-the-minute information on purity, available quantities, and pricing, it is essential to contact the suppliers directly or visit their websites, as this information is often not disclosed in public-facing search results.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Notes
Pharmaffiliates	PA STI 088204	1276575-37-1	C <sub>14</sub> H <sub>10</sub> D <sub>4</sub> Cl NOS	283.81	Labeled thiolactone metabolite of Ticlopidine[1].
Clearsynth	CS-P-02817	83427-55-8 (Unlabeled)	Not Available	Not Available	The provided CAS number is for the unlabeled compound[2].
BOC Sciences	Not specified	Not specified	Not specified	Not specified	Listed as a supplier of Ticlopidine impurities and related compounds[3][4].

Disclaimer: This table is based on publicly available data and may not be exhaustive. The purchaser is responsible for verifying product specifications with the supplier before ordering[1][2].

## Typical Experimental Protocol: Quantitative Analysis using an Internal Standard

While specific protocols will vary depending on the biological matrix and the analytical instrumentation, the following provides a generalized methodology for the use of **2-Oxo Ticlopidine-d4** as an internal standard in a typical LC-MS/MS workflow for quantifying 2-Oxo Ticlopidine.

### 1. Standard and Sample Preparation:

- **Stock Solutions:** Prepare a stock solution of 2-Oxo Ticlopidine (the analyte) and **2-Oxo Ticlopidine-d4** (the internal standard) in a suitable organic solvent (e.g., methanol, acetonitrile) at a high concentration (e.g., 1 mg/mL).
- **Calibration Standards:** Create a series of calibration standards by spiking a known volume of the analyte stock solution into a blank biological matrix (e.g., plasma, urine) to achieve a range of concentrations that bracket the expected sample concentrations.
- **Internal Standard Spiking:** Add a fixed, known amount of the **2-Oxo Ticlopidine-d4** internal standard solution to all calibration standards, quality control samples, and unknown study samples. This is a critical step to correct for variability in sample processing and instrument response.

## 2. Sample Extraction:

- The goal is to isolate the analyte and internal standard from the complex biological matrix. Common techniques include:
- **Protein Precipitation (PPT):** Add a solvent like acetonitrile to the sample to precipitate proteins. Centrifuge the sample and collect the supernatant.
- **Liquid-Liquid Extraction (LLE):** Use a water-immiscible organic solvent to extract the analyte and internal standard from the aqueous biological sample.
- **Solid-Phase Extraction (SPE):** Pass the sample through a solid sorbent cartridge that retains the analyte and internal standard, which are then eluted with a stronger solvent.

## 3. LC-MS/MS Analysis:

- **Chromatographic Separation:** Inject the extracted sample onto a liquid chromatography (LC) system. A suitable LC column (e.g., a C18 column) is used with a specific mobile phase gradient to separate the analyte and internal standard from other components in the extract.
- **Mass Spectrometric Detection:** The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is set up for Multiple Reaction Monitoring (MRM) to detect specific parent-to-daughter ion transitions for both 2-Oxo Ticlopidine and **2-Oxo Ticlopidine-d4**.
- A specific precursor ion for each compound is selected in the first quadrupole.
- These ions are fragmented in the collision cell.
- A specific product ion for each is monitored in the third quadrupole.

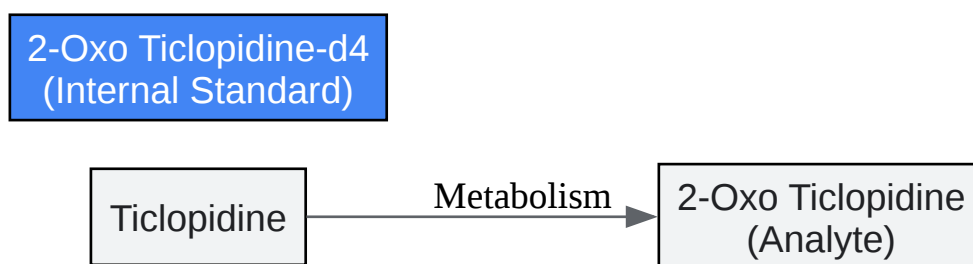
## 4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Create a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

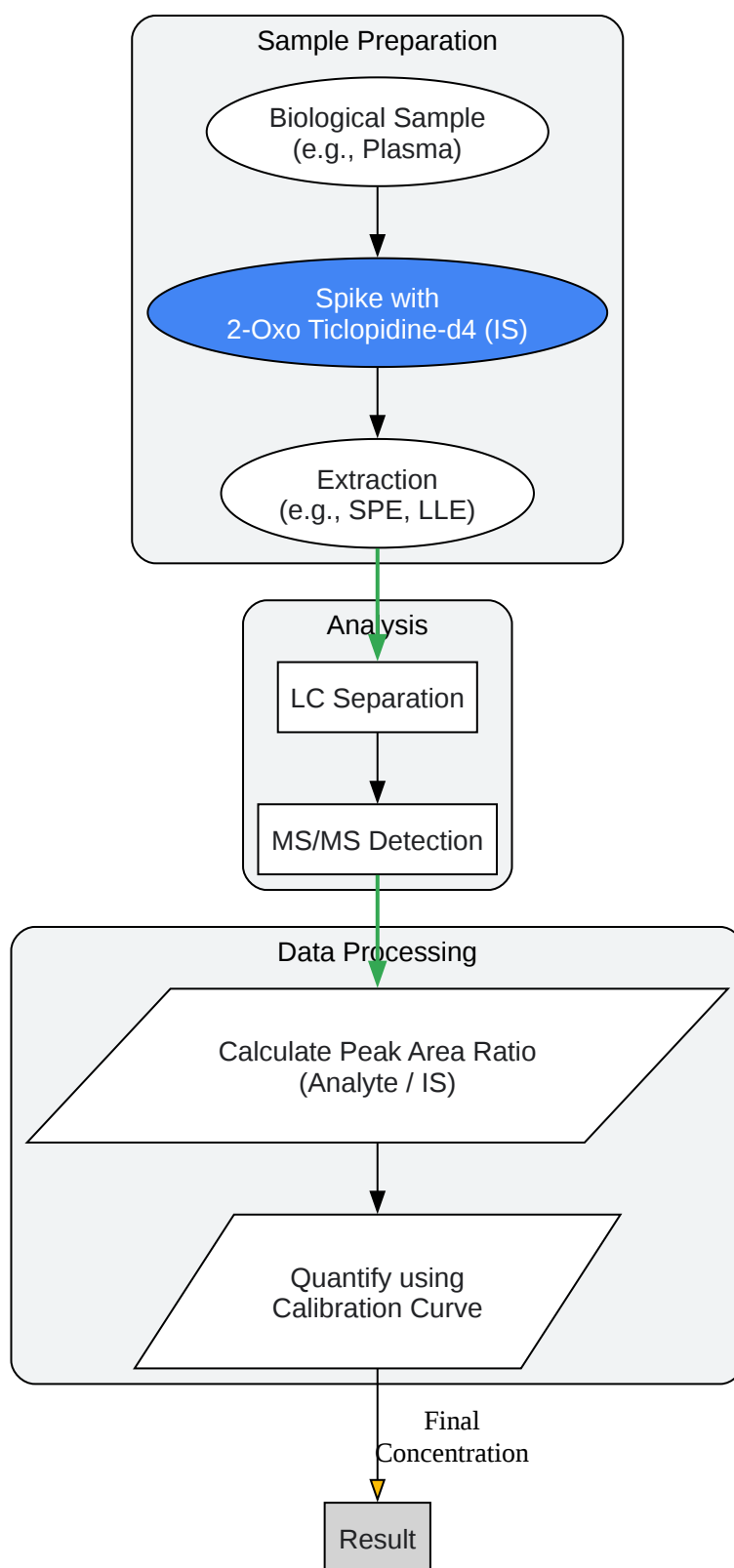
## Visualizations

The following diagrams illustrate the metabolic context of Ticlopidine and the general workflow for using an internal standard in a bioanalytical assay.



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Caption: Metabolic relationship of Ticlopidine to its 2-Oxo metabolite.



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Caption: Bioanalytical workflow using an internal standard.

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